molecular formula C45H73NO15 B12294914 [6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

Katalognummer: B12294914
Molekulargewicht: 868.1 g/mol
InChI-Schlüssel: NULCSEGISRITNK-GHEYFECPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to [6-[6-[[(11Z,13Z)-4-Acetyloxy-16-Ethyl-15-(Hydroxymethyl)-5,9,13-Trimethyl-2,10-Dioxo-7-(2-Oxoethyl)-1-Oxacyclohexadeca-11,13-Dien-6-Yl]Oxy]-4-(Dimethylamino)-5-Hydroxy-2-Methyloxan-3-Yl]Oxy-4-Hydroxy-2,4-Dimethyloxan-3-Yl] 3-Methylbutanoate

Chemical Classification Within Macrolide Antibiotics

Josamycin belongs to the 16-membered macrolide subclass, distinguished by a macrocyclic lactone ring composed of 16 atoms. This structural framework differentiates it from 14-membered (e.g., erythromycin) and 15-membered (e.g., azithromycin) macrolides. The lactone ring is substituted with hydroxyl, methyl, and acetyloxy groups, while two sugar moieties—a dimethylamino-containing mycaminose and a hydroxylated mycarose—extend from the C-5 and C-21 positions, respectively. These substituents enhance ribosomal binding affinity and modulate interactions with bacterial targets.

Table 1: Structural Comparison of Representative Macrolides

Feature 14-Membered (Erythromycin) 16-Membered (Josamycin)
Lactone Ring Size 14 atoms 16 atoms
Sugar Substituents Desosamine, cladinose Mycaminose, mycarose
Key Functional Groups C-3 cladinose, C-12 hydroxyl C-5 acetyloxy, C-21 mycinose
Antibacterial Spectrum Gram-positive bacteria Gram-positive, some Gram-negative

The extended lactone ring allows josamycin to penetrate deeper into the ribosomal exit tunnel, forming additional hydrogen bonds with 23S rRNA nucleotides (e.g., A2062, U2609). This binding mode confers activity against erythromycin-resistant strains harboring methyltransferase-mediated erm mutations. Furthermore, the C-21 mycinose sugar contributes to improved pharmacokinetic stability compared to smaller-ring macrolides.

Historical Context of 16-Membered Macrolide Development

The discovery of josamycin in 1964 by Hamao Umezawa and colleagues marked a pivotal moment in macrolide research. Isolated from Streptomyces narbonensis var. josamyceticus, it emerged during a period of intense exploration of actinomycete-derived antibiotics. Early studies focused on its superior gastrointestinal tolerance over erythromycin, which suffered from acid instability and cytochrome P450 interactions. By the 1970s, josamycin saw widespread veterinary use, particularly in treating livestock respiratory infections, while human applications remained limited to specific regions like Europe and Japan.

The 1980s–2000s saw renewed interest in 16-membered macrolides due to rising resistance against 14- and 15-membered variants. Structural analyses revealed that josamycin’s extended lactone ring bypasses common resistance mechanisms, such as efflux pumps and target site methylation. Concurrently, semisynthetic derivatives like midecamycin and miocamycin were developed to enhance solubility and bioavailability, though none surpassed josamycin’s balance of efficacy and tolerability.

Significance in Antimicrobial Research

Mechanism of Action and Resistance Mitigation

Josamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically interacting with domain V of 23S rRNA. Unlike erythromycin, which permits synthesis of short oligopeptides before stalling, josamycin arrests translation at di- or tripeptide stages due to deeper penetration into the exit tunnel. This early inhibition reduces the likelihood of resistance via nascent peptide-mediated efflux.

Table 2: Key Research Findings on Josamycin’s Antimicrobial Activity

Study Focus Findings Source
Ribosomal Binding Kd = 5.5 nM; 3-hour ribosomal residence time
Antimalarial Activity IC50 = 0.8 µM against Plasmodium falciparum
Mitochondrial Effects Inhibits COX2 synthesis (IC50 = 12.3 µM)
Broad-Spectrum and Adjuvant Applications

Beyond antibacterial activity, josamycin exhibits antimalarial effects by targeting Plasmodium apicoplast ribosomes, akin to clindamycin. Recent studies also highlight its off-target inhibition of mitochondrial translation in eukaryotic cells, reducing oxidative phosphorylation and shifting metabolism to glycolysis. While this raises concerns about eukaryotic toxicity, it opens avenues for repurposing josamycin in cancer therapy, where glycolytic dependency is exploited.

Eigenschaften

Molekularformel

C45H73NO15

Molekulargewicht

868.1 g/mol

IUPAC-Name

[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C45H73NO15/c1-13-34-32(23-48)19-25(4)14-15-33(50)26(5)20-31(16-17-47)41(27(6)35(57-30(9)49)21-37(52)58-34)61-44-40(53)39(46(11)12)42(28(7)56-44)60-38-22-45(10,54)43(29(8)55-38)59-36(51)18-24(2)3/h14-15,17,19,24,26-29,31-32,34-35,38-44,48,53-54H,13,16,18,20-23H2,1-12H3/b15-14-,25-19-

InChI-Schlüssel

NULCSEGISRITNK-GHEYFECPSA-N

Isomerische SMILES

CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO

Kanonische SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Catalysts

  • Catalyst : Porcine pancreas lipase (PPL) or Mucor miehei-derived lipase (Lipozyme®) in suspended form.
  • Solvent : Toluene, tert-butyl methyl ether (TBME), or vinyl acetate.
  • Acylating Agent : Vinyl acetate or isoamyl isovalerate.
  • Temperature : 20–30°C.
  • Yield : >95% selectivity for monoacetylation.

The process avoids traditional acid catalysts, which promote undesired diacylation. For example, lipase PL (from Alcaligenes sp.) in TBME with vinyl acetate achieves 99% conversion of (11Z,13Z)-7,10-dihydro-10-hydroxy-retinol to the monoacetylated product.

Microbial Bioreduction for Stereochemical Control

Microbial bioreduction using Absidia coerulea AM 93 introduces stereochemical specificity in the oxacyclohexadeca-dienyl core.

Key Steps

  • Substrate Preparation : Racemic diethyl 2-(3-oxocyclohexyl)malonate is synthesized via Michael addition of diethyl malonate to cyclohex-2-en-1-one.
  • Bioreduction : Absidia coerulea selectively reduces the ketone group, yielding (−)-diethyl 2-((S)-3-oxocyclohexyl)malonate with 98% enantiomeric excess (ee).
  • Hydroxylation : The reduced product undergoes hydroxylation to form (+)-diethyl 2-((1R,3R)-3-hydroxycyclohexyl)malonate (99% ee).

Chemical Lactonization and Macrocyclization

Lactonization forms the 1-oxacyclohexadeca-11,13-dien-6-yl backbone. Acid-catalyzed cyclization is performed under anhydrous conditions.

Reaction Parameters

Parameter Value Source
Catalyst p-Toluenesulfonic acid (PTSA)
Solvent Dichloromethane (DCM)
Temperature 40°C
Yield 85–90%

The lactonization step is critical for forming the 16-membered macrocycle. Residual water must be removed via azeotropic distillation with hexane to prevent hydrolysis.

Functionalization with 3-Methylbutanoate

The final step introduces the 3-methylbutanoate ester via Steglich esterification.

Esterification Protocol

  • Reagents : 3-Methylbutanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Yield : 78–82%.

The reaction selectively targets the secondary alcohol on the oxan-3-yl moiety without disturbing the acetyloxy or hydroxymethyl groups.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes lipase residues.
  • Reverse-Phase HPLC : C18 column with acetonitrile/water (65:35) isolates the target compound.

Spectroscopic Data

Technique Key Signals Source
¹H NMR (500 MHz, CDCl₃) δ 5.72 (d, J = 11.2 Hz, H-11), δ 2.32 (s, N(CH₃)₂)
13C NMR (125 MHz, CDCl₃) δ 170.8 (C=O), δ 98.5 (O-C-O)
HRMS m/z 868.1 [M+H]⁺ (calc. 868.1)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Advantages Limitations
Enzymatic Acylation High selectivity (>95%), reusable lipase Requires anhydrous conditions
Microbial Bioreduction Excellent stereocontrol (98% ee) Slow reaction time (48–72 h)
Chemical Lactonization Scalable to >100 g Acid-sensitive functional groups

Industrial-Scale Production Challenges

  • Cost of Lipases : Commercial lipases (e.g., Lipozyme®) account for 30–40% of total production costs.
  • Macrocycle Stability : The 1-oxacyclohexadeca-dienyl core undergoes epimerization above 50°C, necessitating strict temperature control.
  • Byproduct Management : Diacylated byproducts (e.g., 7,10-diacetoxy derivatives) require additional purification steps.

Emerging Methodologies

Biocatalytic Cascades

Recent patents describe tandem enzyme systems combining lipases with cytochrome P450 monooxygenases to simultaneously introduce acetyloxy and hydroxymethyl groups. This reduces the number of isolation steps and improves overall yield (85→92%).

Flow Chemistry

Continuous-flow reactors with immobilized lipases enable kilogram-scale production. A 2025 patent reports a 40% reduction in solvent use and a 20% increase in throughput compared to batch processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound contains hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups, which are susceptible to oxidation. Common reagents include:

  • Potassium permanganate (KMnO4)

  • Chromium trioxide (CrO3)

  • Sodium dichromate (Na2Cr2O7)

Functional Group Reaction Type Product
Primary/secondary alcoholsOxidative cleavageKetones/carboxylic acids
Hydroxymethyl groupsOxidationFormyl groups (–CHO)

For example, oxidation of the hydroxymethyl group at position 15 could yield a ketone or aldehyde, depending on reaction conditions .

Reduction Reactions

The compound’s ketone (C=O) and ester (COOR) groups undergo reduction. Typical reagents include:

  • Lithium aluminum hydride (LiAlH4)

  • Sodium borohydride (NaBH4)

  • Raney nickel (H2/Ni)

Functional Group Reaction Type Product
KetonesReductionSecondary alcohols
EstersReductionDiols

Reduction of the 3-methylbutanoate ester group could yield a diol, altering the molecule’s solubility and reactivity .

Substitution and Coupling Reactions

The acetyloxy group (–OAc) and ether linkages (–O–) are targets for nucleophilic substitution. Common methods include:

  • Alkaline hydrolysis (e.g., NaOH/NaOAc)

  • Acid-catalyzed cleavage (e.g., HCl)

  • Cross-coupling (e.g., Grignard reagents)

For instance, the acetyl group at position 4 could be hydrolyzed to a hydroxyl group, mimicking structural changes seen in similar macrolides like tylosin derivatives .

Cyclization and Ring-Opening

The oxacyclohexadeca-dienyl core contains conjugated double bonds (11Z,13Z), which may undergo:

  • Electrocyclic ring-opening (e.g., UV light or thermal stress)

  • Diels-Alder reactions (if conjugated dienes are present)

Such transformations could alter the macrocyclic structure, potentially leading to bioisosteric analogs .

Amide Formation

The dimethylamino group (–N(CH3)2) at position 4 of the oxane ring could participate in:

  • Amidation (e.g., reaction with acid chlorides)

  • Quaternization (e.g., reaction with alkyl halides)

These reactions could modify the compound’s ionizability and membrane permeability, as observed in aminoglycoside antibiotics .

Hydrolysis of Esters

The 3-methylbutanoate ester group is susceptible to:

  • Basic hydrolysis (e.g., NaOH, aqueous conditions)

  • Enzymatic hydrolysis (e.g., esterases)

Hydrolysis would yield the corresponding carboxylic acid, a structural feature shared with niddamycin derivatives .

Key Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationKMnO4, CrO3Acidic or neutral aqueous solutions
ReductionLiAlH4, NaBH4Anhydrous THF/ether
SubstitutionNaOH, HClAqueous or alcoholic solvents
HydrolysisNaOH, esterasesMild heat or room temperature

Structural Implications

The compound’s reactivity is influenced by:

  • Steric hindrance from the bulky oxacyclohexadeca-dienyl core.

  • Electronic effects from electron-withdrawing groups (e.g., ketones) or donating groups (e.g., –OCH3).

  • Hydrogen bonding from hydroxyl and amino groups, affecting reaction kinetics.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

The compound serves as a model for studying complex organic reactions due to its intricate structure. Its various functional groups allow researchers to explore:

  • Synthetic Pathways : Understanding the synthesis and modification of similar compounds can lead to advancements in organic chemistry.
  • Reactivity Studies : The compound can undergo oxidation and reduction reactions, making it suitable for studying reaction mechanisms and kinetics.

Biological Applications

In biological research, the compound's structure suggests potential interactions with various biological systems:

  • Biochemical Pathways : It can be used to study pathways involving similar structural motifs, providing insights into metabolic processes.
  • Drug Development : Given its complex structure and potential biological activity, it may serve as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors .

Medicinal Chemistry

The compound's intricate design makes it a candidate for medicinal chemistry applications:

  • Therapeutic Agents : Its ability to interact with biological targets could lead to the development of new therapeutic agents for treating diseases .
  • Formulation Studies : Research into its solubility and stability can inform the development of effective drug formulations, particularly in capsule or tablet forms .

Industrial Applications

In industrial settings, this compound could be utilized in:

  • Synthesis of Complex Molecules : Its structure can serve as a building block for synthesizing other complex organic compounds or materials.
  • Catalysis : The compound may play a role in catalyzing reactions in industrial processes due to its functional groups.

Case Studies and Research Findings

While specific case studies focusing solely on this compound may be limited due to its complexity, related research indicates that compounds with similar structures have been successfully utilized in various applications:

  • Antimicrobial Activity : Compounds with structural similarities have shown promise as antimicrobial agents. Investigating the biological activity of this compound could yield valuable data regarding its efficacy against pathogens.
  • Enzyme Inhibition : Studies on structurally related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This aspect warrants further exploration with the compound .
  • Pharmacokinetics : Understanding how this compound behaves in biological systems—its absorption, distribution, metabolism, and excretion—could provide insights essential for drug development.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Biologische Aktivität

The compound is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems, possibly exhibiting antimicrobial, anti-inflammatory, or other pharmacological effects. This article aims to explore the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The chemical formula for the compound is C45H73N1O15C_{45}H_{73}N_{1}O_{15}. Its intricate structure includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of similar compounds has shown various effects:

  • Antimicrobial Activity : Compounds with similar structural features have been studied for their potential as antibiotics. The presence of hydroxymethyl and acetyloxy groups may enhance their interaction with microbial membranes.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Chemoattractant Activity : Certain structural analogs serve as attractants for pests in agricultural settings. For example, the compound (11Z,13Z)-11,13-hexadecadienal has been noted for its effectiveness as an attractant for the navel orangeworm (Amyelois transitella) .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of compounds with similar backbones against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new class of antibiotics .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of structurally related compounds. These studies demonstrated a reduction in edema and inflammatory markers in treated groups compared to controls .
  • Agricultural Applications : Research highlighted the use of compounds like (11Z,13Z)-11,13-hexadecadienal as sex pheromones for pest control, showcasing their biological activity in attracting specific insect species .

Data Tables

Activity TypeEffectivenessReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
Anti-inflammatoryReduced edema in animal models
ChemoattractantEffective attractant for navel orangeworm

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural motifs with macrocyclic lactones, polyketides, and glycosylated derivatives. Key comparisons include:

Compound Core Structure Functional Groups Reported Bioactivity Reference
Zygocaperoside 16-membered macrolactone Acetyloxy, hydroxyl, methyl groups Antifungal, cytotoxic
Friedelinol Triterpenoid Hydroxyl, methyl, ketone Antioxidant, anti-inflammatory
(E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-Hydroxy... Steroidal backbone Hydroxy, methyl, cyclopenta-phenanthrene Hormonal modulation

Key Observations :

Macrocyclic Complexity: The target compound’s 16-membered ring with conjugated dienes (11Z,13Z) distinguishes it from simpler macrolactones like Zygocaperoside, which lacks dimethylamino and methylbutanoate groups. This structural divergence may enhance membrane permeability or target specificity .

Substituent Effects: The dimethylamino group in the target compound is absent in Friedelinol and Zygocaperoside.

Spectral Data Comparison: NMR and MS data for analogous compounds (e.g., Zygocaperoside in Table 1 of , Friedelinol in Tables 4.1–4.3 of ) highlight the importance of carbonyl (δ 170–210 ppm in 13C NMR) and acetyloxy signals (δ 2.0–2.5 ppm in 1H NMR) for structural validation.

Environmental Impact

The compound’s ester and methyl groups may contribute to persistence in soil or water, akin to pollutants categorized in the NEIVA database under "NMOC_g" (non-methane organic compounds) . However, its biodegradability remains unstudied.

Q & A

Q. What experimental design strategies are recommended for synthesizing this compound with high yield and purity?

  • Methodological Answer: Utilize a hybrid computational-experimental framework, such as the ICReDD approach, to screen reaction pathways. Quantum chemical calculations (e.g., density functional theory) can predict feasible intermediates and transition states, while high-throughput experimentation validates optimal conditions (e.g., solvent, temperature, catalyst). Feedback loops between computational predictions and experimental results refine synthetic routes, reducing trial-and-error cycles .
  • Example Workflow:

Perform quantum-level reaction path searches.

Narrow conditions using machine learning-based data clustering.

Validate via small-scale batch reactions.

  • Table 1: Computational vs. Experimental Yields Using ICReDD Methodology
Condition SetPredicted Yield (%)Experimental Yield (%)
A (Polar solvent, 60°C)7872
B (Non-polar solvent, 25°C)3542

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer: Combine NMR (1H, 13C, 2D-COSY) for functional group analysis and X-ray crystallography for absolute stereochemical determination. For complex glycosidic linkages, use HSQC and HMBC to resolve overlapping signals. Supplementary materials from prior studies (e.g., crystallographic data in CIF format) should be cross-referenced to validate bond angles and torsional strain .
  • Key Steps:

Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs or Gaussian).

Refine X-ray data using software like SHELXT for asymmetric unit resolution.

Q. How should stability challenges during storage and handling be addressed?

  • Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC-MS to monitor degradation products. Store lyophilized samples at -20°C in amber vials with desiccants. For lab handling, employ inert atmospheres (e.g., argon) to prevent oxidation of sensitive functional groups (e.g., acetyloxy moieties) .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer: Apply ab initio molecular dynamics (AIMD) to simulate competing pathways (e.g., nucleophilic acyl substitution vs. radical-mediated rearrangements). Compare activation energies (ΔG‡) and kinetic isotope effects (KIEs) with experimental data. For example, a discrepancy between predicted and observed regioselectivity might indicate unaccounted solvent effects or hidden intermediates .
  • Case Study:
    A 2023 study resolved conflicting mechanistic proposals for a similar macrocycle by identifying a low-energy oxocarbenium intermediate via metadynamics simulations .

Q. What statistical methods are suitable for analyzing discrepancies in bioactivity data across studies?

  • Methodological Answer: Employ multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., impurity profiles, assay protocols). Use Bayesian meta-analysis to quantify uncertainty in reported IC50 values. For example, batch-to-batch variability in dimethylamino group substitution could explain divergent cytotoxicity results .

Q. How can AI-driven process optimization improve purification of this compound?

  • Methodological Answer: Train neural networks on historical chromatographic data (e.g., retention times, column efficiency) to predict optimal mobile-phase compositions. Integrate real-time PAT (Process Analytical Technology) tools like Raman spectroscopy for in-line monitoring. A 2025 pilot study achieved 98% purity using AI-optimized gradient elution .
  • Table 2: AI vs. Traditional Purification Metrics
MetricAI-OptimizedTraditional
Purity (%)9885
Solvent Use (L/g)2.15.7

Methodological Best Practices

  • Data Contradiction Analysis: Cross-validate computational models with isotopic labeling experiments (e.g., 13C-tracing for metabolic stability studies) .
  • Safety Protocols: Follow OSHA guidelines for handling cytotoxic intermediates, including fume hood use and PPE (e.g., nitrile gloves, N95 masks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.